molecular formula C20H25ClN6O4 B2692311 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1040666-74-7

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2692311
CAS No.: 1040666-74-7
M. Wt: 448.91
InChI Key: CWXOIKPOEJIVGJ-UHFFFAOYSA-N
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Description

7-(3-(2-Chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 7, 8, 1, and 2. Key structural features include:

  • 7-position: A 3-(2-chlorophenoxy)-2-hydroxypropyl chain, introducing a halogenated aromatic group and a hydroxyl moiety.
  • 1- and 3-positions: Methyl groups, which may influence metabolic stability and steric hindrance.

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O4/c1-24-17-16(18(29)25(2)20(24)30)27(19(23-17)26-9-7-22-8-10-26)11-13(28)12-31-15-6-4-3-5-14(15)21/h3-6,13,22,28H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOIKPOEJIVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as RS-49014, is a synthetic purine derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and receptor interactions.

Chemical Structure and Properties

  • Molecular Formula : C20H25ClN6O4
  • Molecular Weight : 448.9 g/mol
  • CAS Number : 1040666-74-7

The compound features a complex structure that includes a purine backbone substituted with various functional groups that influence its biological activity.

Biological Activity Overview

This compound has been studied for its potential as an antihistaminic agent and its interactions with various neurotransmitter receptors. Its activity is primarily linked to the following mechanisms:

  • Antidepressant-like Effects : Research indicates that derivatives of this compound exhibit significant antidepressant-like activity in animal models. Specifically, studies have shown that compounds with similar structures can selectively interact with serotonin receptors (5-HT1A and 5-HT2A) and adrenergic receptors (α1) .
  • Receptor Affinity : The compound has demonstrated binding affinities for several receptors:
    • 5-HT1A Receptor : Ki values between 12-15 nM.
    • 5-HT2A Receptor : Ki values ranging from 15-28 nM.
    • α1 Adrenergic Receptor : Ki values between 21-89 nM.

These affinities suggest that the compound may modulate serotonergic and adrenergic signaling pathways, which are crucial in mood regulation .

Study on Antidepressant Activity

A notable study aimed to evaluate the antidepressant-like effects of various arylpiperazine derivatives, including those related to the compound . The forced swim test revealed that these compounds significantly reduced immobility time in mice, indicating potential antidepressant properties . The most potent derivatives were shown to selectively target the 5-HT2A and α1 receptors.

Pharmacological Profile

The pharmacological profile of RS-49014 suggests it may have additional therapeutic applications:

  • Antihistaminic Activity : As a potent antihistamine, it could be effective in treating allergic reactions.
  • Potential Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is speculation about its role in neuroprotection and cognitive enhancement .

Data Table of Biological Activities

Activity TypeTarget ReceptorKi Value (nM)References
Antidepressant-like5-HT1A12 - 15
Antidepressant-like5-HT2A15 - 28
Antidepressant-likeα1 Adrenergic21 - 89
AntihistaminicH1 HistamineNot specified

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from recent studies:

Compound Name / ID (Evidence Source) Substituents at Key Positions Pharmacological Notes
Target Compound 7: 3-(2-chlorophenoxy)-2-hydroxypropyl; 8: piperazin-1-yl; 1,3: methyl Enhanced lipophilicity (logP ~2.1*) due to 2-chlorophenoxy; piperazine improves solubility .
7-(2-Hydroxy-2-phenylethyl)-1,3-dimethyl-8-(4-methylpiperazinyl)-purine-2,6-dione () 7: 2-hydroxy-2-phenylethyl; 8: 4-methylpiperazinyl Reduced halogen interaction potential; methylpiperazine may alter receptor selectivity .
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-pyrrolidinyl-purine-2,6-dione () 7: 2-hydroxy-3-phenoxypropyl; 8: pyrrolidinyl Pyrrolidine’s cyclic amine vs. piperazine: lower basicity, altered H-bonding capacity .
8-Phenyl-3-(3-(4-(3-chlorophenyl)piperazinyl)propyl)-spirodecane-2,4-dione () Core: spirodecane-dione; 3: 4-(3-chlorophenyl)piperazinylpropyl Spirocyclic core may reduce metabolic degradation; 3-chlorophenyl enhances affinity for serotonin receptors .
7-R-8-thio/hydrazine-theophylline derivatives () 7: phenethyl/trifluoromethoxypropyl; 8: thio/hydrazine Thio/hydrazine groups increase electrophilicity, potentially enhancing covalent binding to targets .

*Estimated using ChemAxon’s logP predictor ().

Key Research Findings

A. Receptor Binding and Selectivity
  • The 2-chlorophenoxy group in the target compound likely enhances adenosine A2A receptor antagonism compared to non-halogenated analogs (e.g., phenoxy or phenyl derivatives in –6) due to its electron-withdrawing nature .
  • Piperazine at position 8 improves water solubility (cLogS ≈ -2.5) compared to pyrrolidine (), which may translate to better oral bioavailability .
B. Metabolic Stability
  • Methyl groups at positions 1 and 3 (shared with ’s compound) protect against oxidative metabolism, as demonstrated in similar xanthine derivatives .
  • In contrast, spirodecane-dione analogs () exhibit prolonged half-lives due to their rigid core structure, which resists cytochrome P450-mediated degradation .
C. Drug-Likeness Parameters
  • Virtual screening () suggests the target compound adheres to Lipinski’s rules (molecular weight <500, H-bond donors ≤5), with a polar surface area (PSA) of ~110 Ų, indicating moderate blood-brain barrier permeability .
  • Comparatively, 3-chlorophenylpiperazinyl derivatives () have higher PSA values (>130 Ų), limiting CNS penetration .

Q & A

Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?

The compound is synthesized via nucleophilic substitution reactions, particularly involving 8-bromo-1,3-dimethylxanthine derivatives reacting with phenethyl or phenylpropyl groups. Structural confirmation relies on 1H NMR spectroscopy and chromatography-mass spectrometry to validate substituent positions and purity . For example, Kovalenko et al. confirmed derivatives using spectral data to distinguish between regioisomers in hydrazine-based transformations .

Q. Which analytical techniques are critical for assessing purity and stability during synthesis?

High-performance liquid chromatography (HPLC) is used for purity assessment, while stability under varying pH and temperature conditions is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Mass spectrometry and 1H/13C NMR are indispensable for tracking decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced biological activity?

SAR studies involve systematic substitution at the 7- and 8-positions of the xanthine core. For instance:

  • 7-position : Arylalkyl groups (e.g., 2-chlorophenoxy) improve receptor binding affinity.
  • 8-position : Piperazine derivatives enhance solubility and CNS penetration. Pharmacological assays (e.g., in vitro adenosine receptor binding) and in vivo efficacy models (e.g., rodent neuroprotection assays) guide optimization .

Q. What computational tools are suitable for predicting drug-like properties?

Virtual screening using Chemicalize.org (based on ChemAxon) calculates key parameters:

  • Lipinski’s Rule of Five : Assess oral bioavailability (e.g., molecular weight <500, logP <5).
  • Polar surface area (PSA) : Predicts blood-brain barrier permeability (optimal PSA <90 Ų). These tools prioritize compounds with balanced solubility and permeability .

Q. How can reaction scalability challenges be addressed using informer libraries?

The Aryl Halide Chemistry Informer Library (Merck & Co.) enables rapid screening of reaction conditions (e.g., catalysts, solvents) across structurally diverse substrates. For example, Compound X12 (a close analog) was used to test palladium-catalyzed couplings, identifying optimal temperatures (80–100°C) and ligand systems (e.g., XPhos) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between in vitro and in vivo pharmacological data?

Contradictions often arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolite identification : LC-MS/MS to detect hepatic cytochrome P450-mediated degradation.
  • Pharmacokinetic profiling : Adjust dosing regimens (e.g., sustained-release formulations).
  • Species-specific assays : Compare rodent vs. human hepatocyte metabolism .

Q. What methodologies assess environmental persistence and ecotoxicological risks?

Follow the INCHEMBIOL framework :

  • Environmental fate : Measure hydrolysis half-life (pH 4–9) and soil adsorption coefficients (Koc).
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests. These studies inform risk assessments under OECD guidelines .

Experimental Design and Safety

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and respirators for aerosol prevention.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

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